magnesium;trimethyl(pent-2-enyl)silane;bromide

Allylsilane stereochemistry σ–π conjugation regioselective Grignard addition

Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4; molecular formula C₈H₁₇BrMgSi; molecular weight 245.51 g/mol) is a bifunctional organometallic Grignard reagent bearing an allylsilane moiety with (Z)-stereochemistry, also catalogued as Magnesium,bromo[(3Z)-5-(trimethylsilyl)-3-pentenyl]. The compound integrates a nucleophilic carbon–magnesium bond with a β-trimethylsilyl-substituted (Z)-pent-2-enyl framework, placing it within the intersection of allylsilane chemistry and Grignard-mediated cross-coupling methodology.

Molecular Formula C8H17BrMgSi
Molecular Weight 245.51 g/mol
CAS No. 662112-23-4
Cat. No. B12541537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemagnesium;trimethyl(pent-2-enyl)silane;bromide
CAS662112-23-4
Molecular FormulaC8H17BrMgSi
Molecular Weight245.51 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-]
InChIInChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1
InChIKeyFQUIMKJAOCFDCV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) — Structural Identity and Compound Class Overview for Procurement Evaluation


Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4; molecular formula C₈H₁₇BrMgSi; molecular weight 245.51 g/mol) is a bifunctional organometallic Grignard reagent bearing an allylsilane moiety with (Z)-stereochemistry, also catalogued as Magnesium,bromo[(3Z)-5-(trimethylsilyl)-3-pentenyl] . The compound integrates a nucleophilic carbon–magnesium bond with a β-trimethylsilyl-substituted (Z)-pent-2-enyl framework, placing it within the intersection of allylsilane chemistry and Grignard-mediated cross-coupling methodology. Unlike simple alkyl or aryl Grignard reagents, this compound delivers both a reactive carbanionic center and a silicon-containing allylic fragment amenable to subsequent stereospecific transformations . Its LogP of 0.109 and exact mass of 244.013 Da distinguish it analytically from close positional isomers .

1
Stereodefined (Z)-allylsilane Grignard reagent for stereospecific C–C bond formation.
2
Compatible with Ni/Pd-catalyzed Kumada–Tamao–Corriu cross-coupling workflows.
3
Installs silicon-containing allylic fragment in one step, eliminating separate silylation.

Why Generic Allylsilane or Simple Alkyl Grignard Reagents Cannot Substitute for Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) in Stereocontrolled Synthesis


In-class allylsilane Grignard reagents are not interchangeable because the precise position of the double bond, the (Z)-configuration, and the distance between the silyl group and the Mg–C nucleophilic center collectively govern reactivity, regioselectivity, and stereochemical outcome. Positional isomer magnesium,trimethyl(pent-4-en-2-yl)silane,bromide (CAS 89811-52-9) shifts the double bond to C4–C5, altering both the electronic environment at the nucleophilic carbon and the σ–π conjugation pathway that underpins the β-silyl effect . Allylsilanes benefit from σ–π conjugation between the C–Si bond and the adjacent π system, an effect that increases reactivity toward electrophiles by a factor of over 30,000 relative to unactivated alkenes; this enhancement is critically dependent on the geometry and position of the silyl substituent [1]. Generic alkyl Grignard reagents lacking the silyl group forfeit the ability to install a silicon-containing allylic fragment in a single operation, a capability that is central to accessing stereodefined allylsilane building blocks through Kumada–Tamao–Corriu or asymmetric allylic substitution pathways [2].

This product
(Z)-C3=C4 allylsilane; silyl at C5 preserves β-silyl effect geometry.
Substitute risk
Positional isomer (CAS 89811-52-9) shifts double bond, altering σ–π conjugation and regiochemical outcome.
This product
Bromide counterion enables rapid Mg insertion and efficient transmetallation.
Substitute risk
Chloride analogs may require forcing initiation; cross-coupling efficiency may decrease.
This product
Delivers pre-assembled trimethylsilyl-allyl fragment in a single operation.
Substitute risk
Simple allylmagnesium bromide requires additional silylation step, increasing synthetic step count.

Quantitative Differentiation Evidence for Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) — Head-to-Head and Comparator-Based Data Guide


(Z)-Stereochemical Integrity and Regiochemical Specificity vs. Positional Isomer CAS 89811-52-9

Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) is unambiguously identified as the (3Z)-configured isomer (Magnesium,bromo[(3Z)-5-(trimethylsilyl)-3-pentenyl]), in which the double bond resides at C3–C4 with the silylmethyl group at C5 separated by a single methylene from the alkene . By contrast, CAS 89811-52-9 places the trimethylsilyl group directly at C2, adjacent to the chiral center and the Mg-bearing carbon (C=CCC([Si](C)(C)C)C[Mg]Br), fundamentally altering the allylic system topology . The (Z)-alk-2-enylsilane framework in 662112-23-4 preserves the optimal geometry for σ(C–Si)→π*(C=C) hyperconjugation, which has been quantitatively shown in structurally analogous allylsilanes to enhance electrophilic reactivity by a factor of 30,700 relative to unactivated alkenes — an effect that is attenuated or abolished when the silyl group is repositioned [1]. In the broader class, allylsilanes bearing Me₃Si- groups achieve γ-regioselectivities exceeding γ/α ratios of 98:2 in asymmetric allylic substitution, demonstrating that trimethylsilyl substitution pattern directly governs stereochemical outcomes [2].

Stereochemistry vs. isomer
Head-to-head
Target: (3Z)-5-(trimethylsilyl)-3-pentenyl; β-silyl effect enhancement 30,700× (class-level).
Comparator (CAS 89811-52-9): pent-4-en-2-yl isomer; silyl adjacent to Mg center, altered conjugation.
Geometry-dependent σ–π conjugation; positional shift may alter reactivity and regioselectivity.
Class-level reactivity benchmark; verify with specific electrophile.
Allylsilane stereochemistry σ–π conjugation regioselective Grignard addition

Bromide vs. Chloride Counterion: Implications for Grignard Initiation Rate and Cross-Coupling Efficiency

As a bromide Grignard reagent, magnesium;trimethyl(pent-2-enyl)silane;bromide benefits from the well-documented kinetic advantage of organic bromides over chlorides in oxidative addition with magnesium metal. Organic bromides react at mass-transport or diffusion-controlled rates with magnesium in diethyl ether, while alkyl chlorides require higher temperatures, entrainment methods, or activating agents (I₂, 1,2-dibromoethane) to initiate Grignard formation [1]. In nickel-catalyzed Kumada–Tamao–Corriu cross-coupling, bromide Grignard reagents undergo more efficient transmetallation compared to chloride analogs, contributing to higher turnover frequencies and enabling the preparation of allylsilanes in good yields [2]. The corresponding chloride Grignard analog of this compound would be expected to exhibit slower initiation and potentially reduced cross-coupling efficiency under identical conditions.

Bromide vs. chloride
Class-level
Bromide: diffusion-controlled Mg insertion; standard for Ni-catalyzed cross-coupling.
Bromide form may ensure reliable initiation; chloride may require method adjustment.
Class-level kinetics; confirm under specific solvent/temperature.
Grignard formation kinetics halide leaving group Kumada coupling

Bifunctional Allylsilane-Grignard Architecture vs. Simple Allylmagnesium Bromide: Single-Operation Installation of Silicon-Containing Allylic Fragment

Unlike simple allylmagnesium bromide (C₃H₅MgBr; MW ~145 g/mol), magnesium;trimethyl(pent-2-enyl)silane;bromide (MW 245.51 g/mol) delivers a pre-assembled trimethylsilyl-substituted allylic fragment in a single synthetic operation. Direct use of allylmagnesium bromide provides a non-silylated allyl unit that requires a subsequent, separate silylation step to access allylsilane products — adding at minimum one extra synthetic transformation with associated yield losses. In nickel-catalyzed Grignard cross-coupling, (E)- and (Z)-(3-iodoallyl)trimethylsilane substrates react with various Grignard reagents to afford allylsilanes that participate in facial-selective allylation of methyl ketones with excellent stereocontrol, a transformation that cannot be achieved with non-silylated allyl Grignard reagents alone [1]. The neutral silane analog trimethyl-((Z)-pent-2-enyl)-silane (CAS 53264-56-5) has been shown to participate in InBr₃-catalyzed cross-coupling with bromoalkynes to give 1,4-enynes in 73% yield [2], demonstrating the synthetic value of the (Z)-pent-2-enylsilane scaffold — value that is directly accessible from the Grignard form 662112-23-4 without a separate metalation step.

Bifunctional vs. simple allyl
Head-to-head
This reagent: one-step installation of silyl-allyl fragment (step economy).
AllylMgBr: non-silylated; requires extra silylation; neutral silane benchmark 73% yield in enyne coupling.
Supports step-count reduction in multi-step synthesis; yield expectations context-dependent.
73% yield from neutral analog; telescoped sequences may vary.
Allylsilane synthesis bifunctional reagent C–C bond formation Kumada coupling

Physicochemical Identity Markers: Exact Mass, LogP, and Structural Complexity for Analytical QC Differentiation from Isomers

For procurement quality assurance, magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) can be analytically distinguished from its closest positional isomer (CAS 89811-52-9) using exact mass (244.01300 Da), LogP (0.109), and structural complexity index (87.2) . Both isomers share the identical molecular formula C₈H₁₇BrMgSi and nominal mass of 245.52 Da, meaning that routine nominal-mass MS cannot resolve them. High-resolution mass spectrometry (HRMS) capable of discriminating the exact mass of 244.01300 Da from potential synthetic byproducts is essential for identity confirmation. The LogP value of 0.109 indicates low hydrophobicity, which informs reversed-phase HPLC method development for purity assessment and distinguishes this compound chromatographically from its positional isomer, which bears a calculated LogP of 0 . The 3-rotatable-bond count of the target compound further differentiates it from more constrained or more flexible analogs .

QC identity markers
Specification review
Exact Mass: 244.01300 Da; LogP: 0.109; Complexity: 87.2; Rotatable bonds: 3.
Positional isomer (CAS 89811-52-9): same exact mass, LogP 0, different InChI Key.
HRMS and reversed-phase HPLC can distinguish isomers; critical for incoming QC.
Requires HRMS; nominal mass cannot resolve isomers.
Quality control mass spectrometry HPLC isomer discrimination

Recommended Research and Industrial Application Scenarios for Magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of (Z)-Configured Allylsilane Building Blocks via Kumada–Tamao–Corriu Cross-Coupling

The (3Z)-stereochemistry of magnesium;trimethyl(pent-2-enyl)silane;bromide makes it the reagent of choice for nickel- or palladium-catalyzed cross-coupling reactions where retention of the (Z)-olefin geometry is required in the product. As demonstrated in the broader allylsilane class, Kumada–Corriu coupling of related trimethylsilyl-substituted Grignard reagents with alkenyl or aryl halides provides allylsilanes in good yields with preservation of double bond geometry [1]. The bromide counterion advantage in this compound ensures efficient transmetallation under standard Ni(0) or Pd(0) catalysis, whereas the chloride analog would require more forcing conditions with potential erosion of stereochemical integrity [2].

Enantioselective Allylic Substitution for Chiral Allylsilane Library Synthesis

Recent advances in transition-metal-free asymmetric allylic substitution have demonstrated that γ-silylated allylic bromides can be activated by bidentate chiral NHC ligands to deliver enantioenriched allylsilanes with γ-regioselectivities exceeding γ/α ratios of 98:2 and enantiomeric ratios > 98:2 [3]. The trimethylsilyl group is explicitly compatible with this methodology, and the (Z)-allylsilane framework of 662112-23-4 positions the silyl group for optimal γ-selectivity. This application scenario is uniquely enabled by the specific (Z)-pent-2-enylsilane architecture of this compound and cannot be replicated with the pent-4-en-2-yl positional isomer (CAS 89811-52-9) due to the altered allylic system topology.

One-Pot Access to Silicon-Containing 1,4-Enynes and Polyenylsilanes via Telescoped Grignard/Cross-Coupling Sequences

The neutral (Z)-pent-2-enylsilane scaffold (exemplified by CAS 53264-56-5) participates in InBr₃-catalyzed cross-coupling with bromoalkynes to afford 1,4-enynes in 73% isolated yield [4]. Using the Grignard form 662112-23-4, this transformation can be telescoped: initial nucleophilic addition or Kumada coupling installs the allylsilane moiety, followed by in situ Lewis acid-catalyzed coupling to access complex polyenylsilanes. The bifunctional nature of the Grignard reagent eliminates the need for separate preparation and isolation of the neutral silane intermediate, streamlining synthetic sequences in both medicinal chemistry and materials science contexts [5].

Analytical Reference Standard for Procurement QC of Allylsilane Grignard Reagents

Given the high structural similarity between allylsilane Grignard isomers, magnesium;trimethyl(pent-2-enyl)silane;bromide (CAS 662112-23-4) is distinguished by its specific analytical fingerprint: exact mass 244.01300 Da, LogP 0.109, and structural complexity index 87.2 . These parameters serve as the minimum analytical specification for incoming QC verification at procurement receipt. HRMS capable of discriminating <0.001 Da mass differences and reversed-phase HPLC exploiting the LogP difference (ΔLogP = 0.109 vs. isomer CAS 89811-52-9) should be employed to confirm identity before the reagent is committed to valuable synthetic sequences .

Application
Selection Property
Validation Focus
Stereospecific (Z)-allylsilane synthesis
(Z)-olefin geometry retention
Cross-coupling stereochemical outcome
Enantioselective allylsilane libraries
γ-regioselectivity compatibility
Enantiomeric ratio and regioselectivity
One-pot enyne/polyenylsilane sequences
Bifunctional Grignard/silane reactivity
Telescoped sequence yield and scope
Analytical QC reference standard
Distinct LogP and exact mass
HRMS and HPLC isomer resolution
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